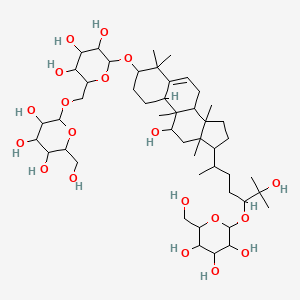
Mogroside IIIA2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mogroside IIIA2 is a cucurbitane-type triterpenoid glycoside derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. This compound is part of a family of mogrosides, which are known for their intense sweetness and various health benefits. This compound, like other mogrosides, is used as a natural sweetener and has been recognized for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-diabetic effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of mogroside IIIA2 involves the glycosylation of mogrol, the aglycone of mogrosides. This process typically employs glycosyltransferases, which catalyze the transfer of glycosyl groups to mogrol. The reaction conditions often include the use of specific enzymes, optimal pH, temperature, and buffer systems to facilitate the glycosylation process .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from Siraitia grosvenorii fruit. The extraction process involves several steps, including drying, crushing, and solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC). Advances in biotechnological methods, such as enzyme engineering and metabolic engineering, have also been explored to enhance the yield and efficiency of this compound production .
化学反应分析
Types of Reactions: Mogroside IIIA2 undergoes various chemical reactions, including glycosylation, hydrolysis, and oxidation. Glycosylation involves the addition of sugar moieties to mogrol, while hydrolysis can break down this compound into mogrol and sugar units. Oxidation reactions can modify the structure of this compound, potentially altering its biological activity .
Common Reagents and Conditions:
Glycosylation: Enzymes such as glycosyltransferases, optimal pH, and temperature.
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen under controlled conditions.
Major Products:
Glycosylation: Various mogrosides with different sugar moieties.
Hydrolysis: Mogrol and glucose units.
Oxidation: Oxidized derivatives of this compound with potential changes in biological activity
科学研究应用
Chemistry: Used as a natural sweetener and a model compound for studying glycosylation reactions.
Biology: Investigated for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.
Medicine: Explored for its potential anti-diabetic effects, as it can modulate blood glucose levels. It also shows promise in neuroprotection and cancer prevention.
Industry: Utilized in the food and beverage industry as a natural sweetener, offering a low-calorie alternative to sugar .
作用机制
Mogroside IIIA2 exerts its effects through various molecular mechanisms:
Antioxidant Activity: It scavenges reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Anti-diabetic Effects: It modulates glucose metabolism by enhancing insulin sensitivity and reducing blood glucose levels.
Neuroprotection: It protects neurons from oxidative stress and mitochondrial dysfunction, potentially through the upregulation of sirtuin 3 (SIRT3) and superoxide dismutase 2 (SOD2) pathways
相似化合物的比较
Mogroside V: Known for its intense sweetness, over 300 times sweeter than sucrose.
Mogroside IV: Similar to mogroside V but with different glycosylation patterns.
Mogroside IIE: A precursor to mogroside V, less sweet but with comparable physiological properties
Uniqueness of Mogroside IIIA2: this compound is unique due to its specific glycosylation pattern, which contributes to its distinct sweetness and biological activities. Its potential therapeutic properties, such as antioxidant and anti-inflammatory effects, make it a valuable compound for further research and application .
属性
IUPAC Name |
2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[11-hydroxy-17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-42-39(59)36(56)33(53)26(19-50)64-42)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASFPXYDHLIVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B3012943.png)
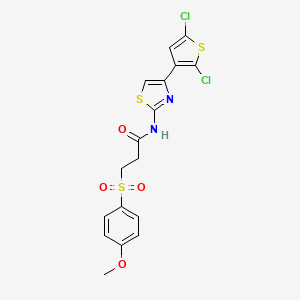
![1-(2-chlorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine](/img/structure/B3012946.png)
![N-[2-(3-Chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B3012947.png)
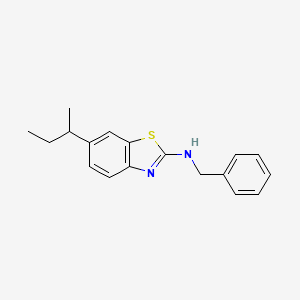
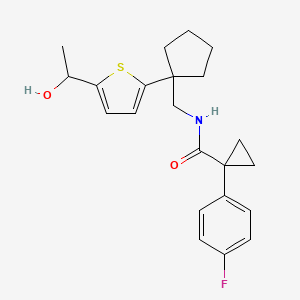
![N-(3-chloro-4-methylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3012952.png)
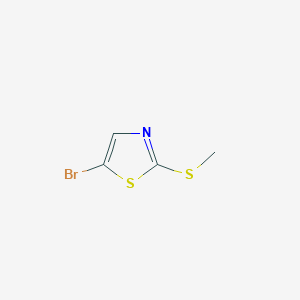
![3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl](/img/new.no-structure.jpg)
![2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B3012956.png)
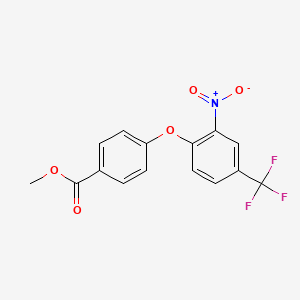
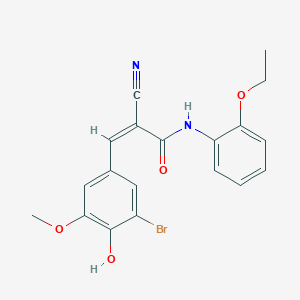
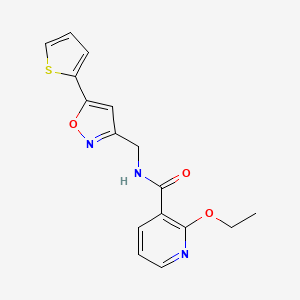
![3-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B3012964.png)
